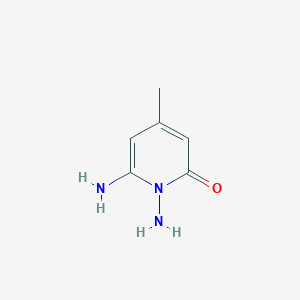
1-(2-Amino-3-methylbenzoyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Probe Development
- A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe using a related compound, 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, for detecting ClO(-)/AA redox cycles in aqueous solutions and living cells. This probe was successfully applied to monitor redox cycles in HeLa cells under physiological conditions, indicating potential applications in cellular biology and biochemistry research (Wang, Ni, & Shao, 2016).
Central Nervous System Agents
- Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], influenced by the recognition of an aminoalkyl(aryl)isobenzofuran moiety found in certain antidepressants. The study's focus was on developing central nervous system agents, contributing to the field of neuropsychopharmacology (Bauer et al., 1976).
Neuropeptide Y Receptor Antagonists
- Zarrinmayeh et al. (1998) explored the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aimed at developing antiobesity drugs. This involved modifications of the piperidine structure, demonstrating the compound's relevance in obesity and metabolic disorder research (Zarrinmayeh et al., 1998).
Antihistaminic-Antiserotonin Properties
- Stone et al. (1961) investigated the antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally related to piperidine. This research has implications for the treatment of allergic reactions and serotonin-related disorders (Stone et al., 1961).
Palladium-Catalyzed CH Functionalization
- Magano, Kiser, Shine, and Chen (2014) conducted a study on palladium-catalyzed CH functionalization involving piperidine derivatives. Such studies are significant in the field of organic synthesis and medicinal chemistry, potentially leading to the development of new pharmaceutical compounds (Magano et al., 2014).
GPIIb/IIIa Integrin Antagonists
- Hayashi et al. (1998) developed a compound featuring a piperidine structure as a GPIIb/IIIa integrin antagonist. This research contributes to the development of antithrombotic treatments, particularly in acute phase scenarios (Hayashi et al., 1998).
Conformational Analysis in Crystallography
- Ribet et al. (2005) performed a conformational analysis of a piperidine derivative, contributing to the field of crystallography and molecular structure determination (Ribet et al., 2005).
Anticancer Agent Development
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents, indicating the role of piperidine derivatives in cancer research (Rehman et al., 2018).
Propiedades
IUPAC Name |
(2-amino-3-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYWEABXGRFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)
![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)


![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)
